5-Propylthiophene-2-carboxylic acid molecular structure and formula
5-Propylthiophene-2-carboxylic acid molecular structure and formula
An In-depth Technical Guide to 5-Propylthiophene-2-carboxylic acid
Abstract
5-Propylthiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with a propyl group at the 5-position and a carboxylic acid at the 2-position. This guide provides a comprehensive overview of its chemical identity, molecular structure, synthesis, and spectroscopic characterization. As a substituted thiophene derivative, it serves as a valuable building block in organic synthesis, particularly within medicinal chemistry. The thiophene nucleus is a privileged scaffold in numerous pharmacologically active compounds, and functionalized derivatives like this one are crucial for developing novel therapeutic agents. This document details the compound's properties, reactivity, and potential applications, offering field-proven insights for its use in research and development.
Chemical Identity and Core Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. 5-Propylthiophene-2-carboxylic acid is identified by its unique combination of an aromatic thiophene core and two distinct functional groups that dictate its chemical behavior.
Molecular Structure and Formula
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Chemical Formula: C₈H₁₀O₂S[1]
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Molecular Weight: 170.23 g/mol [1]
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IUPAC Name: 5-propylthiophene-2-carboxylic acid[2]
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CAS Number: 63068-73-5[1]
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SMILES: CCCC1=CC=C(S1)C(=O)O
The structure consists of a five-membered thiophene ring. A propyl group (-CH₂CH₂CH₃) is attached to the carbon atom at position 5, and a carboxylic acid group (-COOH) is attached at position 2. The aromaticity of the thiophene ring, influenced by the electron-donating propyl group and the electron-withdrawing carboxylic acid, is key to its reactivity.
Caption: Molecular Structure of 5-Propylthiophene-2-carboxylic acid.
Physicochemical Properties
A summary of the key physical and chemical properties is presented below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₂S | [1] |
| Molecular Weight | 170.23 g/mol | [1] |
| CAS Number | 63068-73-5 | [1] |
| Physical Form | Solid Powder | Assumed based on similar compounds |
| Hazard | Irritant | [1][2] |
Synthesis and Reaction Mechanisms
The synthesis of substituted thiophenes is a well-established field in organic chemistry. For 5-Propylthiophene-2-carboxylic acid, a common and logical approach involves the introduction of the side chains onto a pre-existing thiophene ring. A plausible and efficient route starts from 2-propylthiophene.
Synthetic Workflow: Lithiation and Carboxylation
This method leverages the high acidity of the proton at the 5-position of a 2-substituted thiophene, allowing for regioselective functionalization.
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Starting Material: 2-Propylthiophene.[3]
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Step 1: Lithiation. 2-Propylthiophene is treated with a strong base, typically n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). The n-BuLi selectively deprotonates the carbon atom at the 5-position, which is the most acidic C-H bond on the ring, to form 5-lithio-2-propylthiophene. This step is a classic example of directed ortho-metalation, adapted for a heterocyclic system.
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Step 2: Carboxylation. The resulting lithiated intermediate is a potent nucleophile. It is quenched by bubbling carbon dioxide (CO₂) gas through the solution or by adding solid CO₂ (dry ice). The lithium salt of the carboxylic acid is formed.
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Step 3: Acidic Workup. The reaction is quenched with an aqueous acid (e.g., HCl) to protonate the carboxylate salt, yielding the final product, 5-Propylthiophene-2-carboxylic acid.
Causality: The choice of n-BuLi is critical due to its strong basicity, which is required to deprotonate the relatively non-acidic C-H bond of the thiophene ring. The low temperature is essential to prevent side reactions and decomposition of the organolithium intermediate. The regioselectivity for the 5-position is governed by the directing effect of the sulfur atom and the existing alkyl group.
Caption: General workflow for the synthesis of 5-Propylthiophene-2-carboxylic acid.
Spectroscopic Characterization
Validation of the molecular structure is paramount. The following section details the expected spectroscopic data for 5-Propylthiophene-2-carboxylic acid, which serves as a fingerprint for its identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl group, the thiophene ring protons, and the carboxylic acid proton.
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Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically around 12 ppm, due to strong deshielding and hydrogen bonding.[4][5]
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Thiophene Protons: Two doublets in the aromatic region (approx. 6.8-7.8 ppm), corresponding to the two protons on the thiophene ring. They will show coupling to each other (a doublet of doublets system).
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Propyl Group Protons (-CH₂CH₂CH₃):
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A triplet around 2.8-3.0 ppm for the two protons adjacent to the thiophene ring (-CH₂-).
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A sextet (or multiplet) around 1.6-1.8 ppm for the middle methylene group (-CH₂-).
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A triplet around 0.9-1.0 ppm for the terminal methyl group (-CH₃).
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-
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¹³C NMR: The carbon NMR spectrum provides information on the carbon framework.
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Carbonyl Carbon (-COOH): A signal in the range of 165-185 ppm.[4][5]
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Thiophene Carbons: Four distinct signals in the aromatic region (approx. 125-150 ppm). The carbons attached to the propyl and carboxyl groups will be quaternary and may show lower intensity.
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Propyl Carbons: Three signals in the aliphatic region (approx. 13-35 ppm).
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Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the carboxylic acid functional group.[6]
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O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
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C=O Stretch: A strong, sharp absorption band between 1690 and 1760 cm⁻¹, corresponding to the carbonyl group.[4][6]
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C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.[6]
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C-H Stretches: Sharp peaks just below 3000 cm⁻¹ for the aliphatic propyl group.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns.
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Molecular Ion Peak (M⁺): A peak at m/z = 170.23, corresponding to the molecular weight of the compound. This peak may be weak in some carboxylic acids.[7]
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Key Fragmentation: A common fragmentation pathway for carboxylic acid derivatives is the loss of the functional group to form a stable acylium ion.[8] The fragmentation pattern would also show losses corresponding to the propyl chain.
Applications in Research and Drug Development
The thiophene nucleus is a cornerstone in medicinal chemistry, present in numerous approved drugs such as the anti-inflammatory tiaprofenic acid and the anticancer agent raltitrexed.[9][10][11] 5-Propylthiophene-2-carboxylic acid serves as a versatile intermediate for creating more complex molecules with potential therapeutic value.
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As a Building Block: The carboxylic acid functionality is readily transformed into esters, amides, and other derivatives.[12] This allows for the coupling of the thiophene moiety to other pharmacophores, enabling the exploration of new chemical space in drug discovery programs. Thiophene-2-carboxamide derivatives, for instance, have been investigated for their antioxidant and antibacterial properties.[13]
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Modulation of Physicochemical Properties: The propyl group provides lipophilicity, which can be crucial for tuning a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. By modifying the length or branching of the alkyl chain, researchers can systematically optimize a molecule's ability to cross cell membranes and interact with biological targets.
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Bioisosteric Replacement: The thiophene ring is often used as a bioisostere for a benzene ring. This substitution can improve metabolic stability, alter receptor binding affinity, and enhance the overall therapeutic profile of a lead compound.
Safety and Handling
As a laboratory chemical, 5-Propylthiophene-2-carboxylic acid must be handled with appropriate precautions.
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Hazard Classification: It is classified as an irritant.[1][2] It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2][14] Use only in a well-ventilated area, such as a chemical fume hood.[2]
-
Handling: Avoid breathing dust, fumes, or vapors.[2] Wash hands thoroughly after handling.[2] Avoid contact with skin and eyes.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2][14]
First Aid Measures:
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]
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If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
Conclusion
5-Propylthiophene-2-carboxylic acid is a strategically important molecule for chemical synthesis and drug discovery. Its well-defined structure, predictable reactivity, and the pharmacological significance of its core thiophene ring make it a valuable tool for researchers. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for its effective application in the laboratory and in the development of next-generation therapeutics.
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